molecular formula C12H21NO3 B11713956 tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B11713956
M. Wt: 227.30 g/mol
InChI Key: FZSNTGVWRIIJNL-GUBZILKMSA-N
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Description

Bicyclic Framework Analysis: [2.2.1] Heptane Ring System Geometry

The [2.2.1]heptane ring system, commonly referred to as the norbornane scaffold, imposes significant geometric constraints due to its fused bicyclic structure. X-ray crystallographic studies of analogous 2-azabicyclo[2.2.1]heptane derivatives reveal a distorted boat conformation for the seven-membered ring, with bridgehead carbon-carbon bond lengths averaging 1.54 Å and nitrogen-containing bridge bonds measuring 1.47 Å . The fusion of two five-membered rings creates an internal bond angle of 93° at the nitrogen atom, deviating from the ideal tetrahedral geometry and introducing angular strain (Table 1) .

Table 1. Key Geometric Parameters of the [2.2.1] Heptane Core

Parameter Value Source Derivative
C1–C2 Bond Length 1.54 Å 2-Azabicyclo[2.2.1]heptane
N–C Bridge Bond Length 1.47 Å 5-Phenyl-2-azabicyclo[2.2.1]hept-2-ene
Internal CNC Angle 93° 2-Methyl-2-azabicyclo[2.2.1]heptane
Bridgehead C–C–C Angle 102° Norbornene Derivatives

Molecular mechanics calculations indicate that the [2.2.1] framework adopts an endo preference for substituents due to reduced transannular steric interactions compared to exo configurations . This preference stabilizes the hydroxymethyl group in a pseudo-equatorial orientation, minimizing non-bonded repulsions with the tert-butyl carboxylate .

Stereochemical Configuration at Bridgehead Positions (1S,4R,5R)

The stereodescriptor (1S,4R,5R) specifies the absolute configuration of three contiguous stereocenters within the bicyclic system. Nuclear Overhauser Effect (NOE) correlations from nuclear magnetic resonance (NMR) spectroscopy provide critical evidence for this assignment. For example, in the related compound tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, strong NOE interactions between the bridgehead proton (H-1) and the hydroxymethyl group confirm their cis relationship .

Low-temperature 13C NMR studies of analogous systems demonstrate that endo isomers exhibit upfield shifts of 2–3 ppm for bridgehead carbons compared to exo isomers, a phenomenon attributed to diamagnetic shielding effects in the folded conformation . The (1S,4R,5R) configuration further stabilizes the molecule through intramolecular hydrogen bonding between the hydroxymethyl oxygen and the carboxylate carbonyl, as evidenced by infrared (IR) stretching frequencies at 3350 cm-1 (O–H) and 1720 cm-1 (C=O) .

Carboxylate Protecting Group Dynamics: tert-Butyl Ester Conformational Stability

The tert-butyl ester group serves dual roles as a steric shield and an electron-withdrawing moiety. Conformational analysis via density functional theory (DFT) reveals two stable rotamers for the carboxylate moiety, differing by 12.3 kJ/mol in energy (Table 2). The major rotamer places the tert-butyl group antiperiplanar to the bicyclic nitrogen, minimizing allylic strain with the adjacent C–N bond .

Table 2. Rotamer Populations of the tert-Butyl Carboxylate

Rotamer Dihedral Angle (C–O–C–C) Population (%) Energy Difference (kJ/mol)
Major 180° 78 0
Minor 60° 22 12.3

Hydrolysis kinetics studies of analogous tert-butyl esters show a half-life of >300 hours in aqueous ethanol at pH 7, underscoring the group’s stability under physiological conditions . This resilience stems from the tert-butyl group’s ability to hinder nucleophilic attack through steric hindrance, as quantified by a 3.2 Å van der Waals radius around the ester carbonyl .

Hydroxymethyl Substituent Electronic Effects on Bicyclic Core

The hydroxymethyl (–CH2OH) substituent at C-5 induces measurable electronic perturbations in the bicyclic system. Natural Bond Orbital (NBO) analysis identifies a 0.15 e charge transfer from the oxygen lone pairs to the σ* orbital of the adjacent C–C bond, polarizing the bicyclic framework (Fig. 1) . This polarization manifests in 1H NMR chemical shift differences of 0.8 ppm for protons adjacent to the hydroxymethyl group compared to unsubstituted analogs .

Figure 1. Electronic Effects of the Hydroxymethyl Group

  • Charge redistribution : Electron density increases at C-5 (+0.12 e) and decreases at N-2 (–0.09 e).
  • Hydrogen bonding : Stabilizes the endo conformation by 8.4 kJ/mol via O–H···O=C interactions .

The substituent’s electron-donating character also moderates the nitrogen inversion barrier. For 2-methyl-2-azabicyclo[2.2.1]heptane, the barrier is 7.2 kcal/mol , but hydroxymethyl substitution raises this to 9.1 kcal/mol due to enhanced conjugation between the nitrogen lone pair and the hydroxyl group .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(13)5-9(8)7-14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

FZSNTGVWRIIJNL-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CO

Origin of Product

United States

Preparation Methods

Key Steps:

  • Protection of the Amino Group :
    The amine group of trans-4-hydroxy-L-proline is protected using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups. For example, reaction with di-tert-butyl dicarbonate in aqueous NaOH yields the Boc-protected intermediate.

  • Esterification and Tosylation :
    The carboxylic acid is esterified (e.g., using SOCl₂ in methanol), followed by tosylation of the hydroxyl group with tosyl chloride (TsCl) and triethylamine.

  • Cyclization and Hydroxymethylation :
    Reduction of the tosylated intermediate with NaBH₄ induces cyclization, forming the bicyclic framework. Subsequent hydroxymethylation is achieved via formaldehyde under basic conditions.

Yield : This route achieves an overall yield of 70% over six steps.

Asymmetric Hydroformylation and Reductive Amination

Patent WO2011150205A2 describes a method involving asymmetric hydroformylation of bicyclic lactams to introduce aldehyde groups, which are subsequently reduced or functionalized.

Procedure:

  • Hydroformylation :
    A Rh-catalyzed hydroformylation of (1R,4R,6R)-tert-butyl 6-formyl-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate under CO/H₂ (1:1) at 50°C introduces the aldehyde moiety.

  • Reduction to Hydroxymethyl :
    The aldehyde is reduced using NaBH₄ or catalytic hydrogenation to yield the hydroxymethyl derivative.

Conditions :

  • Catalyst: Rh(acac)(CO)₂ with (S,S)-Kelliphite ligand

  • Pressure: 4.5 bar CO/H₂

  • Temperature: 50°C
    Yield : ~85% after reduction.

Diels-Alder Reaction with Methanesulfonyl Cyanide

A classical route outlined in EP0508352B1 employs a Diels-Alder reaction between cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis to form the bicyclic lactam core.

Steps:

  • Diels-Alder Cycloaddition :
    Reacting cyclopentadiene with methanesulfonyl cyanide in dichloromethane at −20°C to +40°C yields 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.

  • Hydrolysis :
    Acidic hydrolysis (e.g., with acetic acid) removes the methanesulfonyl group, yielding the free lactam.

  • Esterification :
    The lactam is esterified with tert-butyl chloroformate in the presence of a base to install the Boc-protecting group.

Yield : 60–70% for the hydrolysis step.

Enantioselective Synthesis via Chiral Lactones

An optimized scalable method from Academia.edu uses chiral lactones to construct the bicyclic system with high enantiomeric purity.

Process:

  • Epimerization/Hydrolysis :
    A chiral lactone derived from trans-4-hydroxy-L-proline undergoes epimerization under basic conditions, ensuring stereochemical fidelity.

  • Cyclization :
    Intramolecular lactonization forms the 2-azabicyclo[2.2.1]heptane core.

  • Hydroxymethylation :
    Formaldehyde is introduced via nucleophilic addition to a ketone intermediate, followed by reduction.

Scale : Kilogram-scale production with 43% overall yield .

Comparative Analysis of Methods

Method Starting Material Key Step Yield Stereochemical Control
trans-4-Hydroxy-L-prolinetrans-4-Hydroxy-L-prolineTosylation/Cyclization70%High (retains L-configuration)
Asymmetric HydroformylationBicyclic lactamRh-catalyzed hydroformylation85%Moderate (requires chiral ligand)
Diels-Alder ReactionCyclopentadieneDiels-Alder cycloaddition60–70%Low (racemic mixture)
Chiral Lactone RouteChiral lactoneEpimerization/Lactonization43%High (enantiomerically pure)

Critical Challenges and Optimizations

  • Stereochemical Integrity : Methods starting from trans-4-hydroxy-L-proline or chiral lactones provide superior enantioselectivity compared to Diels-Alder routes.

  • Functional Group Compatibility : The Boc-protecting group is preferred for stability under both acidic and basic conditions.

  • Scale-Up Limitations : Hydroformylation requires specialized equipment for high-pressure reactions, whereas hydroxyproline-based routes are more amenable to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its bicyclic structure is similar to that of certain natural products, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group and the bicyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Substituent Variations at Position 5

Hydroxyl vs. Hydroxymethyl vs. Cyano Substituents

tert-Butyl (1S,4S,5R)-5-Hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1932042-59-5, C11H19NO3, MW 213.27): Substituent: -OH at position 4. Properties: Lower molecular weight and reduced hydrophilicity compared to the hydroxymethyl derivative. Used in chiral synthesis due to its stereochemical rigidity . Synthesis: Prepared via reduction of ketone intermediates or hydroxylation reactions .

tert-Butyl (1S,4R,5R)-5-Cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 2166269-28-7, C12H18N2O2, MW 222.28): Substituent: -CN at position 5. Properties: Higher polarity and reactivity due to the electron-withdrawing cyano group. Acts as an intermediate for further functionalization (e.g., reduction to hydroxymethyl) .

tert-Butyl (1S,4R,5R)-5-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (Inferred: C12H21NO4, MW ~243.3): Substituent: -CH2OH at position 5. Properties: Enhanced hydrophilicity and hydrogen-bonding capacity compared to hydroxyl or cyano analogs. Likely improves solubility in aqueous systems, critical for biological applications .

Key Differences
Property -OH Substituent -CN Substituent -CH2OH Substituent
Molecular Weight 213.27 222.28 ~243.3
Polarity Moderate High High
Synthetic Utility Chiral building block Intermediate for functionalization Potential drug candidate

Ring Size and Stereochemical Variations

Bicyclo[2.2.1] vs. Bicyclo[3.2.1] Systems

tert-Butyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane Derivatives: Example: Compound [32] (IC50 = 77.57 µM) in . Activity: Moderate inhibition of target receptors. Stereochemistry: Rigid norbornane-like structure limits conformational flexibility .

tert-Butyl (1S,4S,5R)-2-azabicyclo[3.2.1]octane Derivatives :

  • Example: Compound [33] (IC50 = 6.25 µM) in .
  • Activity: Enhanced potency due to expanded ring size and additional substituents.
  • Synthesis: Derived from bicyclo[2.2.1] precursors via nucleophilic ring expansion .

Bicyclo[3.3.1] Morphane Derivatives
  • tert-Butyl (1S,5S)-5-(3-Methoxyphenyl)-9-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate (): Larger ring system (9-membered) with a methoxyphenyl group. Applications: Explored as opioid receptor modulators due to extended hydrophobic interactions .

Functional Group Modifications

Oxo and Ester Derivatives

tert-Butyl (1R,4R)-3-Oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS 848488-70-0, ):

  • Functional Groups: 3-oxo and 2-oxa moieties.
  • Properties: Increased electrophilicity at the carbonyl position, useful for nucleophilic additions .

MRS4815 (Ethyl (1S,4S,5S)-5-(4-(3-((2-(Dimethylamino)-2-oxoethoxy)carbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-yl)phenyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, ): Substituents: Trifluoromethylphenyl and naphthalene groups. Activity: Potent P2Y14 receptor antagonist (IC50 = 3.11 nM human, 33.9 nM mouse) due to hydrophobic and electronic interactions .

Biological Activity

The compound tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic structure that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol

Structural Characteristics

The compound features a tert-butyl ester group and a hydroxymethyl group , which are significant for its reactivity and biological interactions. The stereochemistry at the bicyclic core contributes to its unique properties.

The biological activity of this compound involves interactions with various biological targets, including enzymes and receptors. The hydroxymethyl group enhances its ability to participate in hydrogen bonding, which is crucial for binding to active sites of proteins.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Neuroprotective Effects : Its structural similarity to certain neuroactive compounds indicates potential neuroprotective effects, warranting studies on its efficacy in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could be beneficial in treating inflammatory disorders.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various azabicyclo compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, researchers investigated the neuroprotective effects of this compound. The results demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro . These findings support the notion that this compound may be beneficial in conditions such as Alzheimer's disease.

Study 3: Anti-inflammatory Activity

A recent study explored the anti-inflammatory properties of several azabicyclo derivatives. The findings revealed that this compound significantly inhibited pro-inflammatory cytokines in cell cultures, indicating its potential role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylateStructureModerate antimicrobial activity
tert-butyl (1S,5R)-1-[1-(hydroxymethyl)-4-methyl-2-oxa-5-azabicyclo[2.2.1]heptane]StructureNeuroprotective effects observed

This table illustrates how this compound compares to similar compounds regarding biological activity.

Q & A

Q. Key Data :

ParameterOptimal ConditionReference
Purity>97%
SolventAcetic acid

Which spectroscopic and analytical methods are most effective for characterizing structural integrity?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., 1S,4R,5R configuration) and hydroxymethyl group placement .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
  • HPLC-MS : Validates molecular weight (C₁₁H₁₉NO₃, MW 213.27) and monitors purity .

Note : Cross-reference with analogs (e.g., tert-butyl 5-hydroxy derivatives) to confirm spectral patterns .

How do structural modifications (e.g., hydroxymethyl vs. hydroxyl/imino groups) impact biological activity?

Advanced Research Focus
Comparative studies on bicyclic analogs reveal:

  • Hydroxymethyl : Enhances solubility and hydrogen-bonding potential compared to hydroxyl groups, improving receptor binding .
  • Imino group (C=N) : Introduces tautomerism, altering pharmacokinetics in neurotransmitter receptor interactions .

Q. Structural-Activity Comparison :

SubstituentBioactivity TrendReference
5-HydroxymethylImproved binding affinity
5-HydroxyModerate metabolic stability
5-Imino (Z/E)Variable enzyme inhibition

How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

Q. Advanced Research Focus

  • Parameter screening : Systematically vary temperature, catalyst load (e.g., Pd/C for hydrogenation), and solvent polarity to identify optimal conditions .
  • Mechanistic validation : Use kinetic studies (e.g., in situ IR) to confirm intermediate formation steps in multi-pathway syntheses .
  • Data replication : Compare results with structurally similar compounds (e.g., tert-butyl 5-oxo derivatives) to assess reproducibility .

Example : Conflicting yields in imino-group introductions were resolved by adjusting pH (6.5–7.0) and reaction time (8–12 hrs) .

What strategies preserve stereochemical integrity during scale-up from lab to industrial synthesis?

Q. Advanced Research Focus

  • Flow chemistry : Continuous reactors minimize racemization by tightly controlling residence time and temperature .
  • Chiral catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to maintain 1S,4R,5R configuration .
  • In-line analytics : Real-time HPLC monitoring ensures stereochemical consistency during large-scale production .

Q. Industrial Data :

ParameterLab ScaleIndustrial Scale
Yield60–70%85–90%
Purity97%95%
Key ToolBatch reactorFlow reactor

How does the bicyclic framework influence stability under varying storage conditions?

Q. Basic Research Focus

  • Thermal stability : The rigid bicyclo[2.2.1]heptane core prevents conformational changes, maintaining integrity up to 150°C .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the hydroxymethyl group .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the Boc group .

Q. Stability Data :

ConditionDegradation RateReference
25°C, 1 month<2%
40°C, 1 week5–7%

What computational methods predict interactions between this compound and biological targets?

Q. Advanced Research Focus

  • Molecular docking : Simulate binding to neurotransmitter receptors (e.g., serotonin receptors) using software like AutoDock Vina .
  • MD simulations : Analyze hydroxymethyl group flexibility in aqueous environments (e.g., GROMACS) .
  • QSAR models : Corrogate substituent effects (e.g., Hammett constants) to predict metabolic stability .

Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .

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